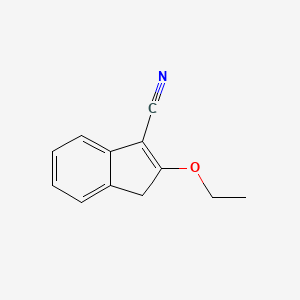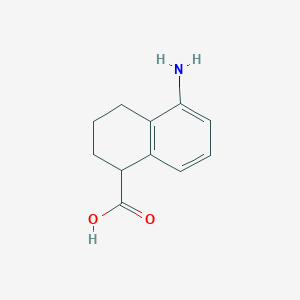
5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: is an organic compound with a complex structure that includes an amino group and a carboxylic acid group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 1,2,3,4-tetrahydronaphthalene can be carried out using nickel catalysts under specific conditions . Another method involves the use of thionyl chloride to convert intermediates into the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of nickel catalysts is common, and the reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various organic compounds .
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products .
Mechanism of Action
The mechanism of action of 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: This compound lacks the amino group present in 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
5-Aminotetralin: This compound is similar but does not have the carboxylic acid group.
Uniqueness: The presence of both an amino group and a carboxylic acid group in this compound makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h2-3,6,9H,1,4-5,12H2,(H,13,14) |
InChI Key |
LKQTUYHLLKOHHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


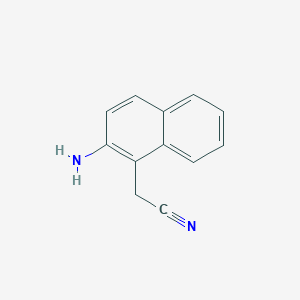
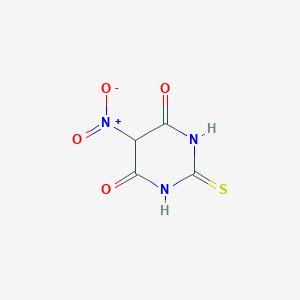

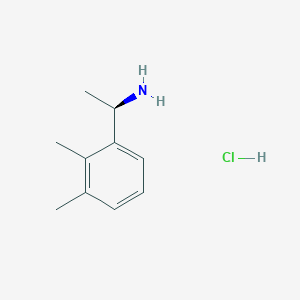


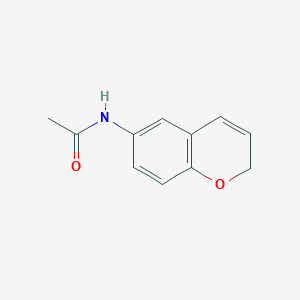
![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)

